ビニルメチルシロキサン-ジメチルシロキサン共重合体、ビニル末端

概要

説明

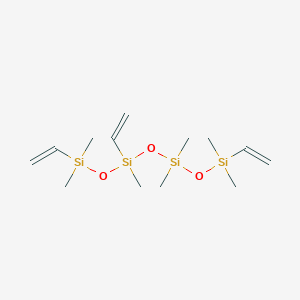

“(Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated” is a type of organosiloxane. Its molecular formula is C13H30O3Si4 . It is also known as vinyl terminated polydimethylsiloxane .

Synthesis Analysis

This copolymer can be synthesized by ring-opening copolymerization of dimethylcyclosiloxane (Dn), 1,3,5-tris (3,3,3-trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane (F3), and 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4) . Another method involves cobalt-mediated radical block copolymerization of vinyl acetate (VAc) and methyl acrylate (MA) in the presence of cobalt (II) acetylacetonate (Co (acac) 2) as a controlling agent .Molecular Structure Analysis

The main material of this copolymer is polymethylvinyl siloxane, which is a high molecular copolymer of dimethyl siloxane and methylvinyl siloxane chain segments . The molecular chain is made of -Si-O-Si- bridging bonds, while Si atoms are mainly linked to -CH .Chemical Reactions Analysis

The copolymerization reaction proceeds via a controlled characteristic with first-order kinetics with respect to monomers, predetermined molecular weight, and relatively narrow molecular weight distribution . The random incorporation of an F unit into the polydimethylsiloxane (PDMS) chain resulted in the disappearance of melting peaks at −45.7 and −34.8 °C which were observed in the DSC curve of PDMS .Physical And Chemical Properties Analysis

This copolymer is a liquid . It has good hydrophobicity and toughness . The influences of the vinyl content and molecular weight of vinyl polysiloxane on the property of the latex films were investigated, and the relationship between the structure and pigment printing application was also explored .科学的研究の応用

エレクトロニクス

ビニルメチルシロキサン-ジメチルシロキサン共重合体は、優れた固有のピエゾ抵抗性とトンネル効果により、電子機器業界で使用されています。これらの特性は、マイクロ電気機械システム支援電気泳動析出 (EPD) などの技術を使用したパターン化ナノコンポジット歪みセンサーの製造に利用されています .

医療機器

医療分野では、これらの共重合体は、光学的に透明で、不活性で、無毒で、かつ可燃性がない特性が評価されています。 これらは、エラストマー、消泡剤、耐熱性潤滑剤など、医療機器に広く使用されています .

航空宇宙

航空宇宙産業では、ビニルメチルシロキサン-ジメチルシロキサン共重合体は、白金と過酸化物2成分添加硬化型エラストマーの架橋剤として使用されています。これは、ビニル基とメチル基間で過酸化物誘導フリーラジカルカップリングを起こす能力があるためです .

作用機序

Target of Action

The primary target of the (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated, is the surface of materials such as fabrics and elastomers . This compound is used to modify these surfaces, enhancing their properties and making them more suitable for specific applications .

Mode of Action

The (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated, interacts with its targets through a process known as surface enrichment . This involves the immobilization of the copolymer on the surface of the target material during the crosslinking process . The copolymer then forms a layer on the surface, modifying its properties .

Biochemical Pathways

The (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated, affects the biochemical pathways related to the formation and stability of composite materials . The copolymer is synthesized via miniemulsion polymerization, a process that results in the formation of composite particles . These particles then interact with the target material, leading to changes in its properties .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of the (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated, it refers to the behavior of the copolymer in the target material. The copolymer is incorporated into the material during the manufacturing process and remains stable within the material over time .

Result of Action

The action of the (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated, results in the modification of the target material’s properties . For example, when applied to fabric, the copolymer forms a continuous film on the surface, blocking the gaps between yarns . This results in improved performances such as good air permeability, softness, and rubbing fastness .

Action Environment

The action of the (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated, can be influenced by environmental factors such as temperature . For instance, the morphology of the copolymer film on fabric changes when baked at 120 °C, affecting the material’s properties . Therefore, the environment plays a crucial role in determining the efficacy and stability of the copolymer’s action .

実験室実験の利点と制限

(Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated has several advantages for lab experiments. It is easy to synthesize and modify, making it a versatile material for various applications. It is also biocompatible and has minimal toxicity, making it suitable for use in biological systems. However, this copolymer has some limitations, including its poor solubility in water and limited mechanical strength.

将来の方向性

There are several future directions for research on (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated. One potential direction is the development of new synthesis methods to enhance the copolymer's properties and functionality. Another direction is the exploration of new applications for this copolymer, particularly in the field of tissue engineering and drug delivery. Additionally, there is a need for further research to fully understand the mechanism of action of this copolymer and its potential impact on biological and chemical systems.

Conclusion:

(Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated is a unique polymer that has potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of this copolymer and its impact on various scientific fields.

Safety and Hazards

特性

IUPAC Name |

ethenyl-[ethenyl(dimethyl)silyl]oxy-[[ethenyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30O3Si4/c1-11-17(4,5)14-19(8,9)16-20(10,13-3)15-18(6,7)12-2/h11-13H,1-3H2,4-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAAMSNBONEKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Gelest MSDS] | |

| Record name | Siloxanes and Silicones, di-Me, Me vinyl, vinyl group-terminated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68083-18-1 | |

| Record name | Siloxanes and Silicones, di-Me, Me vinyl, vinyl group-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Siloxanes and Silicones, di-Me, Me vinyl, vinyl group-terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole](/img/structure/B1593069.png)

![3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593084.png)

![4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593091.png)